molecular formula C15H25NO2 B2987560 (adamantan-1-yl)methyl N-propylcarbamate CAS No. 313494-53-0

(adamantan-1-yl)methyl N-propylcarbamate

Cat. No.: B2987560
CAS No.: 313494-53-0
M. Wt: 251.37
InChI Key: BYXLCXFKDWEQTP-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)methyl N-propylcarbamate: is a compound that features an adamantane core, a unique and highly stable tricyclic hydrocarbon structure The adamantane moiety is known for its rigidity and bulkiness, which can significantly influence the physical and chemical properties of the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (adamantan-1-yl)methyl N-propylcarbamate typically involves the reaction of adamantan-1-ylmethanol with propyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Adamantan-1-yl)methyl N-propylcarbamate can undergo oxidation reactions, particularly at the adamantane moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate nitrogen. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the adamantane moiety.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted carbamates with various alkyl or aryl groups.

Scientific Research Applications

Chemistry: (Adamantan-1-yl)methyl N-propylcarbamate is used as a building block in organic synthesis due to its unique structure and reactivity. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology: In biological research, this compound may be used to study the effects of adamantane derivatives on biological systems. Its stability and lipophilicity make it a candidate for drug delivery systems and as a probe in biochemical assays.

Medicine: The adamantane core is a feature in several antiviral and antiparkinsonian drugs. This compound could be explored for similar therapeutic applications, potentially offering benefits such as enhanced stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness: (Adamantan-1-yl)methyl N-propylcarbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to other adamantane derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to novel applications and enhanced performance in various fields.

Properties

IUPAC Name

1-adamantylmethyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXLCXFKDWEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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